molecular formula C12H16O2S B14038751 1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one

1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14038751
M. Wt: 224.32 g/mol
InChI Key: RAPZGEQDPSQPJP-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol . It is characterized by the presence of an ethoxy group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-4-(methylthio)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control and the use of advanced purification techniques.

Chemical Reactions Analysis

1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The ethoxy and methylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:

    1-(3-Methoxy-4-(methylthio)phenyl)propan-2-one: This compound has a methoxy group instead of an ethoxy group, which can influence its chemical reactivity and biological activity.

    1-(3-Ethoxy-4-(methylsulfinyl)phenyl)propan-2-one: The presence of a methylsulfinyl group instead of a methylthio group can alter the compound’s oxidation state and reactivity.

    1-(3-Ethoxy-4-(methylthio)phenyl)ethanone:

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(3-ethoxy-4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H16O2S/c1-4-14-11-8-10(7-9(2)13)5-6-12(11)15-3/h5-6,8H,4,7H2,1-3H3

InChI Key

RAPZGEQDPSQPJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)C)SC

Origin of Product

United States

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